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Compound of Interest

Compound Name:
1-Fluoro-3-(trans-4-

propylcyclohexyl)benzene

Cat. No.: B173560 Get Quote

In-Depth Technical Guide: 1-Fluoro-3-(trans-4-
propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-3-(trans-4-
propylcyclohexyl)benzene, a fluorinated organic compound with potential applications in

materials science and as an intermediate in the synthesis of bioactive molecules. Due to the

limited availability of experimental data in public domains, this guide combines reported

information with predicted properties and a plausible synthetic pathway to serve as a valuable

resource for researchers.

Chemical Identifiers and Physical Properties
The primary identifiers for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene are crucial for

accurate documentation and database searches. While two CAS numbers have been

associated with related structures, the most specific for the trans isomer is 138679-81-9.

Table 1: Chemical Identifiers for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
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Identifier Value Source/Method

CAS Number 138679-81-9 BLDpharm[1]

119511-09-0 (isomer

unspecified)
ChemicalBook, AKSci[2][3]

Molecular Formula C₁₅H₂₁F BLDpharm[1]

Molecular Weight 220.33 g/mol BLDpharm[1]

IUPAC Name
1-Fluoro-3-(trans-4-

propylcyclohexyl)benzene

Canonical SMILES
CCC[C@H]1CC--INVALID-

LINK--CC1
BLDpharm[1]

InChI

InChI=1S/C15H21F/c1-2-6-14-

7-9-15(10-8-14)12-4-3-5-

13(16)11-12/h3-5,11,14-

15H,2,6-10H2,1H3/t14-,15-

Generated from SMILES

InChIKey Not readily available

Lacking extensive experimental data, the following table summarizes predicted

physicochemical properties. These values are computationally derived and should be

considered as estimates pending experimental verification.

Table 2: Predicted Physicochemical Properties of 1-Fluoro-3-(trans-4-
propylcyclohexyl)benzene
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Property Predicted Value Source/Method

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility Not available

LogP Not available

Refractive Index Not available

Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 1-Fluoro-3-(trans-4-
propylcyclohexyl)benzene is not explicitly available in the reviewed literature. However, a

plausible multi-step synthetic route can be proposed based on established organic chemistry

reactions and methodologies reported for analogous compounds. The following protocol is a

representative example.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the preparation of a key

intermediate, (trans-4-propylcyclohexyl)benzene, followed by a regioselective fluorination.
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Stage 1: Synthesis of (trans-4-propylcyclohexyl)benzene

Stage 2: Regioselective Fluorination

Propylbenzene

Hydrogenation

H₂, Rh/C, rt, 1 atm

Propylcyclohexylbenzene
(cis/trans mixture)

Isomerization

AlCl₃, reflux

(trans-4-propylcyclohexyl)benzene

(trans-4-propylcyclohexyl)benzene

Nitration

HNO₃, H₂SO₄

1-Nitro-3-(trans-4-propylcyclohexyl)benzene

Reduction

H₂, Pd/C or Sn/HCl

3-(trans-4-propylcyclohexyl)aniline

Diazotization

NaNO₂, HCl, 0-5 °C

Diazonium salt

Schiemann_Reaction

HBF₄, heat

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene.
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Detailed Experimental Protocol
Stage 1: Synthesis of (trans-4-propylcyclohexyl)benzene

Hydrogenation of Propylbenzene:

In a high-pressure reactor, dissolve propylbenzene in a suitable solvent such as ethanol.

Add a catalytic amount of Rhodium on carbon (Rh/C).

Pressurize the reactor with hydrogen gas (1 atm) and stir the mixture at room temperature

until the reaction is complete (monitored by GC-MS).

Filter the catalyst and remove the solvent under reduced pressure to obtain a mixture of

cis- and trans-propylcyclohexylbenzene.

Isomerization to the trans-isomer:

To the mixture of isomers, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Heat the mixture to reflux for several hours to facilitate the isomerization to the more

stable trans isomer.

Monitor the reaction progress by GC analysis.

Upon completion, quench the reaction with water, extract the product with an organic

solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify

by distillation or column chromatography.

Stage 2: Regioselective Fluorination

Nitration:

Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

Slowly add (trans-4-propylcyclohexyl)benzene to the cooled nitrating mixture with constant

stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified

time.

Pour the reaction mixture onto ice and extract the product with an organic solvent.

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

Dry the organic layer and purify the product to isolate 1-Nitro-3-(trans-4-

propylcyclohexyl)benzene.

Reduction of the Nitro Group:

Dissolve the nitro-intermediate in ethanol and add a catalytic amount of Palladium on

carbon (Pd/C).

Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully

reduced to an amine.

Alternatively, the reduction can be achieved using tin and hydrochloric acid (Sn/HCl).

After the reaction, filter the catalyst (if using Pd/C) and neutralize the solution to isolate 3-

(trans-4-propylcyclohexyl)aniline.

Balz-Schiemann Reaction for Fluorination:

Dissolve the aniline intermediate in an aqueous solution of hydrochloric acid and cool to 0-

5 °C.

Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

To the diazonium salt solution, add a solution of fluoroboric acid (HBF₄) to precipitate the

diazonium tetrafluoroborate salt.

Isolate the salt by filtration and dry it carefully.

Gently heat the dry diazonium tetrafluoroborate salt until nitrogen evolution ceases,

yielding the desired 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b173560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the final product by distillation or column chromatography.

Analytical Data
No specific experimental analytical data such as NMR or mass spectra for 1-Fluoro-3-(trans-4-
propylcyclohexyl)benzene has been found in the public domain. Researchers synthesizing

this compound would need to perform full characterization.

Expected Spectroscopic Features:

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by

the fluorine and cyclohexyl substituents), the cyclohexyl protons (a complex multiplet), and

the propyl group protons (triplet and sextet).

¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), and the aliphatic

carbons of the cyclohexyl and propyl groups.

¹⁹F NMR: A single resonance for the fluorine atom, with coupling to the adjacent aromatic

protons.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 220.33,

along with characteristic fragmentation patterns.

Safety and Handling
A comprehensive safety data sheet (SDS) for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
is not readily available. The safety information provided for a related, unspecified isomer (CAS

119511-09-0) indicates that no specific hazard data is available.[3] Therefore, this compound

should be handled with the standard precautions for a research chemical with unknown toxicity.

General Safety Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation, ingestion, and skin contact.
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In case of contact, wash the affected area thoroughly with water.

Store in a cool, dry place away from incompatible materials.

The following diagram illustrates a general workflow for handling and characterizing a newly

synthesized research chemical like the title compound.

Synthesis

Purification

Column Chromatography / Distillation

Characterization

NMR, MS, etc.

Safety Assessment
(Review available data)

Storage

Store appropriately

Click to download full resolution via product page

Caption: General workflow for handling a new research chemical.

Conclusion
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a compound of interest for which detailed

experimental data is scarce. This guide provides a consolidated summary of its known
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identifiers and a proposed, detailed synthetic route to facilitate further research. All predicted

data and proposed protocols should be used as a starting point and validated experimentally.

As with any research chemical with limited toxicological data, appropriate safety precautions

are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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